molecular formula C11H22O2 B14734341 Pentanoic acid, 2-methyl, 3-methylbutyl ester CAS No. 5448-56-6

Pentanoic acid, 2-methyl, 3-methylbutyl ester

Cat. No.: B14734341
CAS No.: 5448-56-6
M. Wt: 186.29 g/mol
InChI Key: ACBVJQOFOUNQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 2-methyl, 3-methylbutyl ester, also known as isopentyl 2-methylpentanoate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . This ester is formed from the reaction between 2-methylpentanoic acid and 3-methylbutanol. It is commonly used in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-methyl, 3-methylbutyl ester typically involves the esterification reaction between 2-methylpentanoic acid and 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-methyl, 3-methylbutyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylpentanoic acid and 3-methylbutanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Acid or base catalyst with an alcohol.

Major Products Formed

    Hydrolysis: 2-methylpentanoic acid and 3-methylbutanol.

    Reduction: 2-methylpentanol and 3-methylbutanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

Pentanoic acid, 2-methyl, 3-methylbutyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-methyl, 3-methylbutyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 2-methyl, 3-methylbutyl ester is unique due to the presence of both a 2-methyl group on the pentanoic acid moiety and a 3-methylbutyl group. This specific structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

5448-56-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-methylbutyl 2-methylpentanoate

InChI

InChI=1S/C11H22O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

ACBVJQOFOUNQJU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.